BenchChemオンラインストアへようこそ!

p-tolyl 10H-phenothiazine-10-carboxylate

Cholinesterase inhibition Acetylcholinesterase Structure–activity relationship

p-Tolyl 10H-phenothiazine-10-carboxylate (CHEMBL481163; C₂₀H₁₅NO₂S; MW 333.4 Da) is a small-molecule phenothiazine-10-carboxylate ester bearing a para-methylphenyl (p-tolyl) substituent on the carbamate carbonyl. It is classified as a cholinesterase inhibitor within the phenothiazine carbamate series, demonstrating a differential mechanism of inhibition: pseudoirreversible toward acetylcholinesterase (AChE) but reversible toward butyrylcholinesterase (BChE).

Molecular Formula C20H15NO2S
Molecular Weight 333.4 g/mol
Cat. No. B10852804
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namep-tolyl 10H-phenothiazine-10-carboxylate
Molecular FormulaC20H15NO2S
Molecular Weight333.4 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)OC(=O)N2C3=CC=CC=C3SC4=CC=CC=C42
InChIInChI=1S/C20H15NO2S/c1-14-10-12-15(13-11-14)23-20(22)21-16-6-2-4-8-18(16)24-19-9-5-3-7-17(19)21/h2-13H,1H3
InChIKeyHXQRAZTUUZVKLB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

p-Tolyl 10H-Phenothiazine-10-Carboxylate: Compound Identity, Pharmacological Class, and Physicochemical Profile for Research Procurement


p-Tolyl 10H-phenothiazine-10-carboxylate (CHEMBL481163; C₂₀H₁₅NO₂S; MW 333.4 Da) is a small-molecule phenothiazine-10-carboxylate ester bearing a para-methylphenyl (p-tolyl) substituent on the carbamate carbonyl [1]. It is classified as a cholinesterase inhibitor within the phenothiazine carbamate series, demonstrating a differential mechanism of inhibition: pseudoirreversible toward acetylcholinesterase (AChE) but reversible toward butyrylcholinesterase (BChE) [2]. The compound exhibits substantial lipophilicity (XlogP 5.8) and zero hydrogen-bond donors, situating it at the upper boundary of CNS drug-like chemical space [1]. Its physicochemical and pharmacological profile makes it a valuable comparator compound for structure–activity relationship (SAR) studies aimed at probing the positional effects of the aryl ester substituent on cholinesterase inhibition potency and selectivity.

Why p-Tolyl 10H-Phenothiazine-10-Carboxylate Cannot Be Interchanged with Its Positional Isomers or the Unsubstituted Phenyl Ester in Cholinesterase Research Programs


Phenothiazine-10-carboxylate esters bearing different aryl substituents exhibit large, non-linear variations in both AChE association rate (Ka) and BChE binding affinity (Ki) that preclude generic substitution [1]. For instance, moving the methyl group from the para to the ortho position increases the AChE Ka by approximately 5.9-fold (from 92.6 to 547.0 × 10³ M⁻¹ min⁻¹), while shifting it to the meta position reduces the Ka roughly 12.4-fold (to 7.49 × 10³ M⁻¹ min⁻¹) [1]. Similarly, BChE Ki values span a 7.3-fold range across the three tolyl positional isomers (390–2850 nM), and the unsubstituted phenyl ester (Ki = 390 nM) is 7.3-fold more potent than the p-tolyl congener [1][2]. These steep SAR gradients mean that substituting one isomer for another can qualitatively alter the pharmacological conclusion drawn from an experiment, making precise procurement of the intended isomer essential for reproducible research.

p-Tolyl 10H-Phenothiazine-10-Carboxylate: Head-to-Head Quantitative Differentiation Against Positional Isomers and Structural Analogs


p-Tolyl Ester Exhibits a 12.4-Fold Higher AChE Association Rate Than the Meta-Methyl Isomer in a Direct Comparative Study

In a head-to-head study of phenothiazine carbamate positional isomers, the p-tolyl ester (CHEMBL481163) exhibited an acetylcholinesterase (AChE) association rate constant (Ka) of 92.6 × 10³ M⁻¹ min⁻¹, which is 12.4-fold higher than the m-tolyl isomer (CHEMBL481162; Ka = 7.49 × 10³ M⁻¹ min⁻¹) and 5.9-fold lower than the o-tolyl isomer (CHEMBL481688; Ka = 547.0 × 10³ M⁻¹ min⁻¹) [1]. All three isomers were evaluated under identical conditions using recombinant human AChE in an Ellman's assay, as reported in the same publication (J Med Chem, 2008) [1].

Cholinesterase inhibition Acetylcholinesterase Structure–activity relationship Phenothiazine carbamate

p-Tolyl Ester Is the Weakest BChE Inhibitor Among Tolyl Positional Isomers, with a Ki 7.3-Fold Higher Than the Ortho-Methyl Analog

Against human serum butyrylcholinesterase (BChE), the p-tolyl ester (CHEMBL481163) displays a Ki of 2850 nM, representing the weakest BChE inhibition within the tolyl series [1]. This value is 7.3-fold higher (i.e., 7.3-fold less potent) than the o-tolyl isomer (CHEMBL481688; Ki = 390 nM) and 1.7-fold higher than the m-tolyl isomer (CHEMBL481162; Ki = 1690 nM) [1]. All Ki values were determined in the same Ellman's assay format using human serum BChE [1]. The unsubstituted phenyl ester (CHEMBL481687) also exhibits a Ki of 390 nM, confirming that para-methyl substitution substantially attenuates BChE binding affinity [2].

Butyrylcholinesterase BChE inhibition Positional isomer SAR Phenothiazine carbamate

Phenothiazine Carbamates Including the p-Tolyl Ester Exhibit a Differential Inhibition Mechanism: Pseudoirreversible Against AChE but Reversible Against BChE

Most classical carbamates (e.g., rivastigmine) act as pseudoirreversible inhibitors of both AChE and BChE via covalent carbamylation of the catalytic serine. In contrast, phenothiazine carbamates—including the p-tolyl ester series—exhibit a divergent mechanism: pseudoirreversible inhibition of AChE but fully reversible inhibition of BChE [1]. This differential behavior, confirmed through kinetic analysis and site-directed mutagenesis of BChE residues F329, Y332, and A328, is attributed to π–π stacking interactions between the phenothiazine tricyclic core and the E-helix region of the BChE active site gorge, which prevents covalent bond formation with the catalytic serine [1]. Within this mechanistic class, the p-tolyl ester provides a specific, quantifiable reference point (AChE Ka = 92.6 × 10³ M⁻¹ min⁻¹; BChE Ki = 2850 nM, reversible) for structure-mechanism relationship studies [2].

Cholinesterase mechanism Reversible inhibition Pseudoirreversible carbamylation Alzheimer's disease

p-Tolyl Substitution Confers Higher Lipophilicity (XlogP 5.8) Compared to the Unsubstituted Phenyl Ester (XlogP 4.9), with a 14.0 Da Molecular Weight Increase

The p-tolyl ester (MW 333.4 Da; XlogP 5.8) is 14.0 Da heavier and 0.9 logP units more lipophilic than the unsubstituted phenyl ester (MW 319.4 Da; XlogP 4.9) [1][2]. This difference in lipophilicity places the p-tolyl ester at the upper limit of Lipinski's Rule of Five (XlogP cutoff < 5), while the phenyl ester remains within the rule [1]. Both compounds share zero H-bond donors, three H-bond acceptors, and two rotatable bonds, isolating the lipophilicity difference to the para-methyl substituent effect alone [1][2]. The higher XlogP of the p-tolyl ester may enhance blood–brain barrier permeability in theoretical models but also raises potential solubility and metabolic clearance considerations that may affect formulation development and in vivo dosing.

Lipophilicity XlogP CNS drug-likeness Physicochemical profiling

Ligand Efficiency Analysis Confirms the p-Tolyl Ester Has the Lowest BChE Binding Efficiency (LE = 0.32) Among Tolyl Isomers

Ligand efficiency (LE) values, which normalize binding affinity by molecular size (heavy atom count), provide a size-independent metric for comparing inhibitor quality. The p-tolyl ester exhibits a BChE LE of 0.32, which is lower than both the m-tolyl isomer (LE = 0.33) and the o-tolyl isomer (LE = 0.36) [1]. This indicates that the addition of the para-methyl group not only weakens absolute BChE affinity but also reduces binding efficiency per heavy atom relative to the ortho-substituted congener. The o-tolyl isomer additionally shows a favorable lipophilic ligand efficiency (LLE = 0.61), whereas the p-tolyl ester yields a negative LLE of −0.25, underscoring a substantial divergence in lipophilicity-corrected binding quality [1].

Ligand efficiency Binding optimization Fragment-based drug design BChE

Optimal Research and Procurement Application Scenarios for p-Tolyl 10H-Phenothiazine-10-Carboxylate


Structure–Activity Relationship (SAR) Probe for Positional Effects of Aryl Methyl Substitution on Cholinesterase Inhibition

The p-tolyl ester, together with its m-tolyl and o-tolyl congeners, forms a matched molecular triplet series that enables systematic interrogation of how methyl group position on the aryl carbamate ring modulates both AChE carbamylation rate and BChE binding affinity. Procuring all three isomers allows a research team to dissect steric and electronic contributions to potency, with the p-tolyl ester serving as the intermediate-AChE-Ka, weakest-BChE-Ki reference point within the triad. The 12.4-fold AChE Ka range and 7.3-fold BChE Ki range across the three isomers provide a robust quantitative SAR landscape that would be unattainable if any single isomer were omitted [1][2].

Negative Control Compound for High-Potency Phenothiazine BChE Inhibitor Studies

With a BChE Ki of 2850 nM—the weakest among all reported phenothiazine-10-carboxylate aryl esters in the 2008 Darvesh dataset—the p-tolyl ester serves as an excellent low-activity comparator or negative control in BChE inhibition assays [1]. When testing novel, high-potency phenothiazine BChE inhibitors (e.g., naphthalen-1-yl ester; Ki = 36 nM), inclusion of the p-tolyl ester as a reference compound helps establish the assay's dynamic range and confirms that observed inhibition is structurally specific rather than a non-specific class effect [1][2].

Mechanistic Investigations of Reversible vs. Pseudoirreversible Cholinesterase Inhibition

The differential inhibition mechanism—pseudoirreversible at AChE but reversible at BChE—is a hallmark of phenothiazine carbamates [1]. The p-tolyl ester provides a well-characterized entry point for comparative kinetic studies (e.g., time-dependent IC₅₀ shifts, dilution recovery assays, and substrate protection experiments) designed to distinguish reversible from pseudoirreversible binding modes at BChE. Its high lipophilicity (XlogP 5.8) additionally makes it suitable for assessing the role of hydrophobic interactions in stabilizing the reversible enzyme–inhibitor complex within the BChE active site gorge [1][2].

Procurement of a Defined-Lipophilicity Phenothiazine Scaffold for CNS-Targeted Compound Library Design

For medicinal chemistry teams constructing focused compound libraries targeting CNS cholinesterases, the p-tolyl ester offers a precisely defined lipophilicity benchmark (XlogP 5.8) at the upper boundary of CNS drug-like space [1]. By comparing in vitro permeability, metabolic stability, and in vivo brain penetration of the p-tolyl ester against the less lipophilic phenyl ester (XlogP 4.9), researchers can empirically determine the optimal lipophilicity window for this chemotype [1][2]. Procuring both esters from a single, quality-controlled source ensures batch-to-batch consistency in this critical comparator experiment.

Quote Request

Request a Quote for p-tolyl 10H-phenothiazine-10-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.